Zalypsis
Übersicht
Beschreibung
Zalypsis, also known as PM00104, is a synthetic tetrahydroisoquinolone alkaloid . It is structurally similar to many marine organisms . The compound has been proposed as a potential chemotherapeutic agent in the treatment of solid human tumors and hematological malignancies .
Synthesis Analysis
Zalypsis is a synthetic compound that mimics many natural marine compounds . It has been found to be the most potent antimyeloma agent tested so far, with IC 50 values from picomolar to low nanomolar ranges .Molecular Structure Analysis
Zalypsis is a synthetic tetrahydroisoquinolone alkaloid . It is structurally similar to jorumycin (isolated from a Pacific nudibranch), ecteinascidins (isolated from tunicates), renieramycins (isolated from sponges), safracins and saframycins (isolated from bacteria and sponges) .Chemical Reactions Analysis
Zalypsis has been found to provoke DNA double-strand breaks (DSBs), evidenced by an increase in phospho-histone-H2AX and phospho-CHK2 . This leads to a striking overexpression of p53 in p53 wild-type cell lines . In cell lines where p53 is mutated, Zalypsis also provokes DSBs and induces cell death, although higher concentrations are required .Physical And Chemical Properties Analysis
Zalypsis has the chemical formula C37H38F3N3O8 . Its molecular weight is 709.71 .Wissenschaftliche Forschungsanwendungen
Anticancer Agent in Various Tumors
Zalypsis® (PM00104) is a synthetic tetrahydroisoquinolone alkaloid with structural similarities to marine organisms. Its primary application in scientific research has been as a potential chemotherapeutic agent in treating various human tumors, including solid tumors and hematological malignancies. It acts as a DNA-binding agent, inhibiting the cell cycle and transcription, leading to double-stranded DNA breaks. The drug has undergone extensive pre-clinical testing and evaluation in several phase II clinical trials, highlighting its potential efficacy as a future cancer treatment (Petek & Jones, 2014).
Molecular Pharmacology
Zalypsis exhibits a unique molecular pharmacology, forming a covalent bond with the amino group of guanines in the DNA double helix. This binding leads to double-strand DNA breaks, S-phase accumulation, and apoptotic cell death. Its potent cytotoxic activity has been observed across multiple human cancer cell lines, with leukemia and stomach tumor cell lines showing high sensitivity. Moreover, its administration in murine xenograft models has demonstrated significant tumor growth inhibition (Leal et al., 2009).
Influence of DNA Structure on Drug Action
The structure of Zalypsis, especially its C ring, plays a crucial role in its interaction with DNA and the nucleotide excision repair (NER) mechanism. This structure influences its binding properties and dependency on NER for cellular targeting. Zalypsis induces γ-H2AX foci efficiently in both NER-deficient and NER-proficient cells, with its formation being replication-dependent. This highlights the importance of its structure for targeting NER mechanisms and suggests that γ-H2AX could serve as a biomarker for its clinical development (Guirouilh-Barbat et al., 2009).
Potent Antimyeloma Activity
Zalypsis has shown exceptional potency against multiple myeloma (MM), with actions ranging from inducing apoptosis and cell cycle arrest to causing DNA double-strand breaks. This effect is evident even in p53-mutated cell lines, underscoring its potential as an effective treatment option for MM patients. Gene expression profile studies have supported these findings, showing significant deregulation of genes involved in DNA damage response (Ocio et al., 2009).
Activity in Acute Myeloid Leukemia
In acute myeloid leukemia, Zalypsis displays remarkable potency, including activity against the most immature blast cells, which include leukemic stem cells. It induces apoptosis by deregulating genes involved in double-strand DNA break recognition and repair. This activity provides a rationale for investigating Zalypsis in clinical trials for this condition (Colado et al., 2011).
Wirkmechanismus
Zukünftige Richtungen
Zalypsis has shown remarkable ex vivo potency in plasma cells from patients and in MM cells in vivo xenografted in mice . The potent in vitro and in vivo antimyeloma activity of Zalypsis uncovers the high sensitivity of tumor plasma cells to DSBs and strongly supports the use of this compound in MM patients . After rigorous pre-clinical testing, the drug has been evaluated in a number of phase II clinical trials .
Eigenschaften
IUPAC Name |
[(1R,2S,13R,15S,16S)-15,22-dihydroxy-21-methoxy-6,20,24-trimethyl-13-[[[(E)-3-[3-(trifluoromethyl)phenyl]prop-2-enoyl]amino]methyl]-8,10-dioxa-14,24-diazahexacyclo[14.7.1.02,14.04,12.07,11.018,23]tetracosa-4,6,11,18(23),19,21-hexaen-5-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H38F3N3O8/c1-17-11-21-13-25-36(47)43-24(30(42(25)4)28(21)31(46)32(17)48-5)14-23-29(35-34(49-16-50-35)18(2)33(23)51-19(3)44)26(43)15-41-27(45)10-9-20-7-6-8-22(12-20)37(38,39)40/h6-12,24-26,30,36,46-47H,13-16H2,1-5H3,(H,41,45)/b10-9+/t24-,25-,26-,30-,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHZSUNBOYNQY-DLVGLDQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3C4CC5=C(C(=C6C(=C5C(N4C(C(C2)N3C)O)CNC(=O)C=CC7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C([C@@H]3[C@@H]4CC5=C(C(=C6C(=C5[C@@H](N4[C@H]([C@H](C2)N3C)O)CNC(=O)/C=C/C7=CC(=CC=C7)C(F)(F)F)OCO6)C)OC(=O)C)C(=C1OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H38F3N3O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044026 | |
Record name | Zalypsis | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044026 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
709.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zalypsis | |
CAS RN |
308359-57-1 | |
Record name | PM-00104 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0308359571 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zalypsis | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12454 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PM-00104 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C21EZR41AY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.